molecular formula C13H16F3N B13195188 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13195188
M. Wt: 243.27 g/mol
InChI Key: DHYPDDFXNXBVHT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound known for its unique structural features and significant applications in various fields. The compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a dimethyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3

InChI Key

DHYPDDFXNXBVHT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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